molecular formula C14H16N2OS B2865606 5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one CAS No. 712310-80-0

5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one

Cat. No.: B2865606
CAS No.: 712310-80-0
M. Wt: 260.36
InChI Key: IMMDJSCWQOYORX-FLIBITNWSA-N
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Description

5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-2-one core substituted with a 4-(tert-butyl)phenylmethylene group at position 5 and an imino group at position 2. Thiazolidinones are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

(5Z)-4-amino-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-14(2,3)10-6-4-9(5-7-10)8-11-12(15)16-13(17)18-11/h4-8H,1-3H3,(H2,15,16,17)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDJSCWQOYORX-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=NC(=O)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=NC(=O)S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives

Compound Name Substituents (Position) Key Functional Groups Biological Activity Reference
5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one 4-(tert-butyl)phenyl (C5), imino (C4) Imino, tert-butyl Not explicitly reported
5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one Cyclohexylidene (C5), thioxo (C2) Thioxo, cyclohexylidene Antimicrobial
3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one Benzyl (C3), sulfanylidene (C2) Sulfanylidene, benzyl Comparative bioactivity studies
5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one Dimethylaminophenyl (C5), thioxo (C2) Thioxo, dimethylamino Not reported
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Fluorophenyl-thiadiazolyl (C3), methoxyphenyl (C2) Thiadiazole, methoxy Not explicitly reported

Key Observations :

  • Substituent Effects: The tert-butyl group in the target compound enhances lipophilicity (logP ~4.5 predicted in silico for analogues), compared to polar substituents like dimethylamino (logP ~3.2) or methoxy (logP ~2.8) . Thioxo (C=S) groups (e.g., in ) may improve hydrogen-bonding interactions with biological targets compared to imino (C=N) groups . Cyclohexylidene vs.

Key Observations :

  • The use of EDDA in provides high yields (85–90%) under mild conditions, suggesting its superiority over traditional catalysts like ammonium acetate .
  • Recrystallization from glacial acetic acid is a common purification step for thiazolidinones .

Physicochemical and Drug-Like Properties

Table 3: In Silico Predicted Properties

Compound Molecular Weight (g/mol) logP Hydrogen Bond Acceptors Hydrogen Bond Donors Drug-Likeness (Lipinski Rule) Reference
This compound ~318.4 ~4.5 3 1 Compliant
5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one 308.45 4.3 3 0 Compliant
5-(4-Dimethylamino-benzylidene)-2-thioxo-thiazolidin-4-one 291.37 3.2 3 0 Compliant

Key Observations :

  • All compounds comply with Lipinski’s rules (MW <500, logP <5, H-bond donors ≤5, acceptors ≤10), suggesting oral bioavailability .
  • The absence of hydrogen bond donors in thioxo derivatives (e.g., ) may reduce solubility compared to the imino-containing target compound .

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